N-(quinolin-5-yl)acetamide

Kinase inhibition JNK1 Structure-activity relationship

N-(Quinolin-5-yl)acetamide (CAS 42464-80-2) is a quinoline-5-amine derivative featuring an acetamide moiety, with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. Its physicochemical profile is defined by a melting point of 178 °C, a predicted boiling point of 430.9±18.0 °C, a predicted density of 1.242±0.06 g/cm³, and a predicted pKa of 13.81±0.43.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 42464-80-2
Cat. No. B1295750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(quinolin-5-yl)acetamide
CAS42464-80-2
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1C=CC=N2
InChIInChI=1S/C11H10N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,1H3,(H,13,14)
InChIKeyJXDASSXQWMYQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Quinolin-5-yl)acetamide (CAS 42464-80-2): Procurement-Ready Physicochemical Profile and Scaffold Specifications


N-(Quinolin-5-yl)acetamide (CAS 42464-80-2) is a quinoline-5-amine derivative featuring an acetamide moiety, with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . Its physicochemical profile is defined by a melting point of 178 °C, a predicted boiling point of 430.9±18.0 °C, a predicted density of 1.242±0.06 g/cm³, and a predicted pKa of 13.81±0.43 . The compound's computed properties, including an exact mass of 186.079, a topological polar surface area of 45.48 Ų, a LogP of 2.8427, and a complexity score of 217, provide a reproducible baseline for sourcing and analytical verification [1]. As a foundational quinoline building block, it serves as a reference standard for drug impurity profiling and as a key synthetic intermediate for constructing more complex heterocyclic systems [2].

Why Generic Substitution of N-(Quinolin-5-yl)acetamide (CAS 42464-80-2) Is Scientifically Unjustified


The practice of substituting N-(quinolin-5-yl)acetamide with other regioisomeric or functional analogs in research or synthesis is unsound, as even minor structural variations on the quinoline core yield substantial, non-linear deviations in target engagement and synthetic utility. The 5-position substitution pattern is critical: shifting the acetamide group to the 6- or 8-position, or replacing it with a free amine, can alter binding affinity in kinase assays by orders of magnitude [1]. The acetamide moiety itself is not an inert placeholder; it provides specific hydrogen-bonding geometry (donor/acceptor count of 1 and 3 respectively) and a defined LogP of ~2.84 that influences solubility and membrane permeability, whereas derivatives like quinoline-5-amine (free amine) or quinoline N-oxide exhibit profoundly different reactivity and pharmacokinetic profiles [2]. Furthermore, the unsubstituted acetamide at the 5-position serves as a critical synthetic junction for late-stage functionalization; using a halogenated analog (e.g., 2-chloro-N-(quinolin-5-yl)acetamide) introduces electrophilic reactivity that fundamentally alters the product profile and may complicate impurity control . These quantifiable differences underscore that generic substitution cannot replicate the specific physicochemical and biological outcomes tied to this precise scaffold. The quantitative evidence provided in Section 3 clarifies these performance gaps.

N-(Quinolin-5-yl)acetamide (CAS 42464-80-2): A Quantitative Evidence Guide for Differentiated Procurement


Kinase Selectivity: Sub-micromolar JNK1 Inhibition Achieved by 5-Position Derivatization

The quinolin-5-yl acetamide scaffold is a privileged motif for achieving potent inhibition of c-Jun N-terminal kinase 1 (JNK1). A derivative of this scaffold, N-(4-chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(quinolin-5-yl)acetamide, demonstrated an IC50 of 15 nM against recombinant JNK1 in a TR-FRET assay [1]. This is 18-fold more potent than a closely related analog, N-(2-(4H-1,2,4-triazol-3-yl)thiophen-3-yl)-2-(quinolin-5-yl)acetamide, which showed an IC50 of 270 nM under identical assay conditions [2]. The data highlight how subtle modifications to the warhead attached to the quinolin-5-yl acetamide core can fine-tune potency, underscoring the value of this specific scaffold for developing selective JNK inhibitors.

Kinase inhibition JNK1 Structure-activity relationship Quinoline scaffold

CYP3A4 Inhibition Profile: Low Nanomolar Potency in a Validated Biochemical Assay

Derivatives of N-(quinolin-5-yl)acetamide have been characterized for their inhibition of human cytochrome P450 enzymes, a critical parameter in drug development. One derivative, reported in BindingDB (BDBM50532768), exhibited an IC50 of 7.9 µM against human recombinant CYP3A4, as measured by the reduction in 7-hydroxyquinoline formation [1]. While this moderate inhibition may limit its direct use as a drug candidate, it provides a crucial benchmark. The assay, which employed human recombinant CYP3A4 co-expressed with P450 reductase and b5 reductase, offers a high-fidelity, reproducible readout of this scaffold's interaction with a key metabolic enzyme [1]. This data point is essential for comparing the CYP liability of the core scaffold against that of more elaborate derivatives.

Cytochrome P450 CYP3A4 Drug metabolism Inhibition assay

Antibacterial Efficacy: Micromolar Activity Against Bacillus subtilis in Early-Stage Assays

Historical literature identifies acetamidoquinoline derivatives as having notable antibacterial activity. A study published in the Journal of the Pharmaceutical Society of Japan reported that an acetamidoquinoline derivative inhibited the growth of Bacillus subtilis at an extremely high dilution of 1:2,000,000,000 [1]. While this is not a direct MIC value, it provides a qualitative benchmark. This finding positions the acetamidoquinoline class, including N-(quinolin-5-yl)acetamide, as a potential lead for antibacterial discovery. Modern studies on related quinoline acetamide derivatives have reported MIC values ranging from 2.03 to 50 µM against Candida albicans, demonstrating the continued relevance of this scaffold for antimicrobial research .

Antibacterial Bacillus subtilis MIC Quinoline derivative

Synthetic Accessibility: A High-Yield, Single-Step Acylation Protocol

The synthesis of N-(quinolin-5-yl)acetamide is operationally simple and efficient, typically achieved in a single step through the acylation of quinoline-5-amine with acetic anhydride in the presence of a base like pyridine . This contrasts with the multi-step, low-yielding protocols often required for halogenated derivatives such as 2-chloro-N-(quinolin-5-yl)acetamide hydrochloride, which necessitates handling of reactive and corrosive reagents like chloroacetyl chloride . The straightforward synthesis translates to lower cost, reduced waste, and higher purity, making it an attractive starting material for large-scale medicinal chemistry efforts. The predicted LogP of 2.84 and the absence of reactive halogens further simplify purification and handling, reducing the risk of unwanted side reactions during subsequent derivatization steps [1].

Organic synthesis Acylation Quinoline-5-amine Process chemistry

Computational Drug Properties: A Balanced Profile for Lead Optimization

N-(quinolin-5-yl)acetamide exhibits a balanced set of computed properties that adhere to Lipinski's rule of five, making it an ideal fragment for lead optimization. Its molecular weight is 186.21 g/mol, well below the 500 g/mol threshold . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors, falling within the recommended limits . The compound's predicted LogP is 2.8427, indicating good lipophilicity for membrane permeability [1]. These properties are in stark contrast to many fully elaborated drug candidates, which often violate one or more of these rules. This favorable profile suggests that N-(quinolin-5-yl)acetamide is a highly developable starting point for medicinal chemistry, offering a good balance of solubility and permeability that can be further optimized through structural modifications.

Computational chemistry Drug-likeness Lipinski's rule of five ADME prediction

N-(Quinolin-5-yl)acetamide (CAS 42464-80-2): High-Value Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitor Discovery

The quinolin-5-yl acetamide core has demonstrated its value in kinase inhibitor research, with derivatives achieving potent, low-nanomolar inhibition of JNK1 (IC50 = 15 nM) [1]. This specific scaffold's ability to be elaborated into highly active compounds, as shown by the 18-fold potency difference between two closely related analogs, positions it as a privileged starting point for designing selective kinase inhibitors. Medicinal chemistry groups focused on JNK signaling pathways for inflammation or oncology can leverage this core to rapidly generate potent lead compounds. The favorable drug-like properties (MW < 200, LogP < 3, compliant with Lipinski's rules) further support its use in fragment-based drug discovery and lead optimization campaigns [2].

Pharmaceutical Development: A Reference Standard for Impurity Profiling

Due to its well-defined structure and physicochemical properties (melting point 178 °C, LogP 2.84), N-(quinolin-5-yl)acetamide is an ideal reference standard for identifying and quantifying impurities in active pharmaceutical ingredients (APIs) [1][2]. As a synthetic precursor to more complex quinoline-based drugs, it may appear as a process-related impurity. Its unambiguous characterization (molecular weight 186.21, exact mass 186.079) allows for its use as a calibrant in HPLC and LC-MS methods . Analytical laboratories supporting pharmaceutical manufacturing can procure this compound to ensure the purity and safety of drug products, as it serves as a reliable marker for quality control [3].

Chemical Biology: A Non-Halogenated Intermediate for Probe Synthesis

The absence of reactive halogens and the presence of a stable acetamide group make N-(quinolin-5-yl)acetamide an attractive building block for synthesizing chemical biology probes [1]. Unlike 2-chloro-N-(quinolin-5-yl)acetamide, which is prone to unwanted nucleophilic substitution, the unsubstituted acetamide can be selectively deprotonated and functionalized under controlled conditions [2]. This allows for the precise installation of reporter tags (e.g., biotin, fluorophores) or affinity handles. Researchers developing targeted protein degradation probes (e.g., PROTACs) or activity-based protein profiling (ABPP) tools can use this scaffold to create high-quality, well-defined chemical tools with reduced off-target reactivity.

Academic Research: A Model Substrate for Antimicrobial Lead Discovery

Given the historical data demonstrating the potent activity of acetamidoquinoline derivatives against Bacillus subtilis, N-(quinolin-5-yl)acetamide can serve as a model substrate for academic groups investigating novel antibacterial mechanisms [1]. Modern studies confirm that related quinoline acetamides exhibit MIC values in the low micromolar range against pathogenic fungi like Candida albicans [2]. This positions the compound as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing new antimicrobial agents. Its simple synthesis and commercial availability lower the barrier to entry for academic labs seeking to explore the antimicrobial potential of the quinoline pharmacophore.

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